![molecular formula C15H12ClFN2O B5486531 4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine](/img/structure/B5486531.png)
4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine
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Overview
Description
“4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an azetidine ring (a four-membered ring containing three carbon atoms and one nitrogen atom), and a benzoyl group (a functional group composed of a benzene ring and a carbonyl group) that is substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex, given the presence of multiple ring structures and the benzoyl group. The exact structure would depend on the specific locations of the various substituents on the rings .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyridine and azetidine rings, as well as the benzoyl group. The chlorine and fluorine atoms could also play a role in its reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. For example, the presence of the pyridine and azetidine rings could impact its solubility, while the benzoyl group could influence its reactivity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-(3-pyridin-4-ylazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O/c16-12-2-1-3-13(17)14(12)15(20)19-8-11(9-19)10-4-6-18-7-5-10/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNCRSXEDWCTCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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